![molecular formula C30H36N6O8S3 B13853024 (6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)
(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pivaly-Cefditoren Pivoxil is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to release the active compound, cefditoren. This compound is used to treat infections caused by Gram-positive and Gram-negative bacteria, particularly those resistant to other antibiotics. It is commonly used for treating community-acquired pneumonia, acute bacterial exacerbations of chronic bronchitis, pharyngitis, and tonsillitis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Pivaly-Cefditoren Pivoxil involves multiple steps, starting from the core cephalosporin structure. The key steps include:
Formation of the β-lactam ring: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the pivaloyloxymethyl group: This step involves esterification reactions to attach the pivaloyloxymethyl group to the cephalosporin core.
Final purification: The compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of N-Pivaly-Cefditoren Pivoxil typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes:
Batch or continuous flow reactors: These are used to control reaction conditions precisely.
High-performance liquid chromatography (HPLC): This technique is employed for the purification and quality control of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Pivaly-Cefditoren Pivoxil undergoes several types of chemical reactions, including:
Hydrolysis: The prodrug is hydrolyzed by esterases in the body to release the active cefditoren.
Oxidation and Reduction: These reactions can occur under specific conditions, affecting the stability and efficacy of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the β-lactam ring.
Common Reagents and Conditions
Hydrolysis: Esterases in the body catalyze this reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Major Products Formed
The primary product formed from the hydrolysis of N-Pivaly-Cefditoren Pivoxil is cefditoren, the active antibiotic compound .
Wissenschaftliche Forschungsanwendungen
N-Pivaly-Cefditoren Pivoxil has several scientific research applications, including:
Chemistry: Used as a model compound for studying prodrug activation and stability.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Widely used in clinical trials to evaluate its efficacy against various bacterial infections.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
Wirkmechanismus
N-Pivaly-Cefditoren Pivoxil exerts its effects by inhibiting bacterial cell wall synthesis. The active compound, cefditoren, binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening and eventual lysis of the bacterial cell wall .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefdinir: Another third-generation cephalosporin with a similar spectrum of activity.
Cefixime: A third-generation cephalosporin used for similar indications.
Cefpodoxime: Another oral cephalosporin with comparable antibacterial activity.
Uniqueness
N-Pivaly-Cefditoren Pivoxil is unique due to its enhanced stability against β-lactamases and its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its prodrug form allows for better oral bioavailability compared to some other cephalosporins .
Eigenschaften
Molekularformel |
C30H36N6O8S3 |
|---|---|
Molekulargewicht |
704.8 g/mol |
IUPAC-Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-[2-(2,2-dimethylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C30H36N6O8S3/c1-15-18(47-13-31-15)10-9-16-11-45-24-20(23(38)36(24)21(16)25(39)43-14-44-27(41)30(5,6)7)33-22(37)19(35-42-8)17-12-46-28(32-17)34-26(40)29(2,3)4/h9-10,12-13,20,24H,11,14H2,1-8H3,(H,33,37)(H,32,34,40)/b10-9-,35-19+/t20-,24-/m1/s1 |
InChI-Schlüssel |
AOJSDVLILWNASE-VUMYNCDUSA-N |
Isomerische SMILES |
CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C |
Kanonische SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)NC(=O)C(C)(C)C)SC2)C(=O)OCOC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


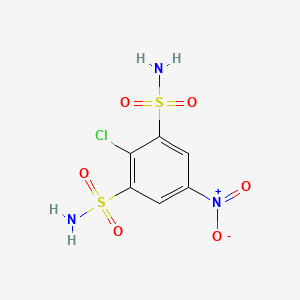
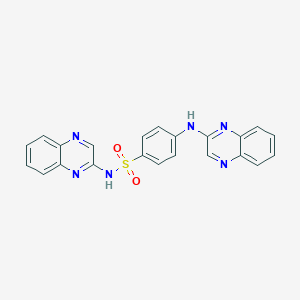
![6-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B13852951.png)
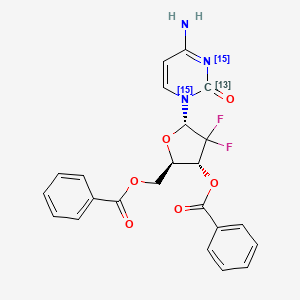
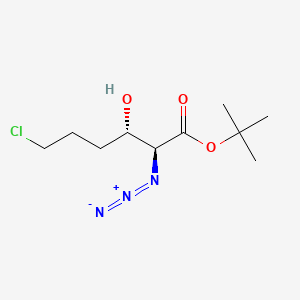

![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)
![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)


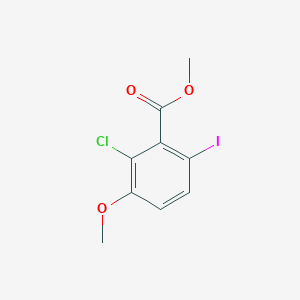
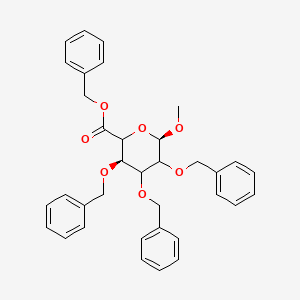
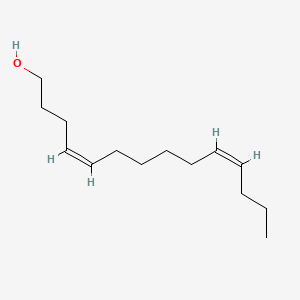
![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)
